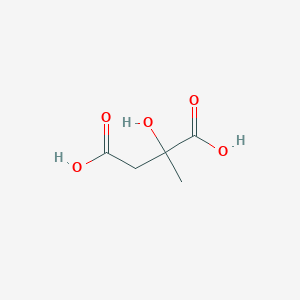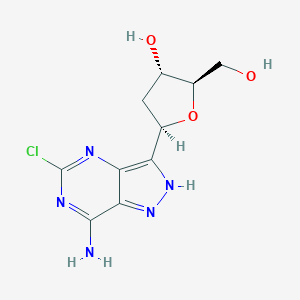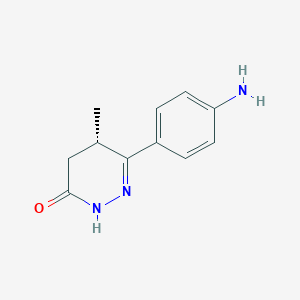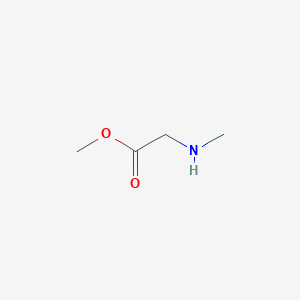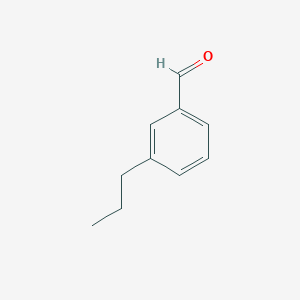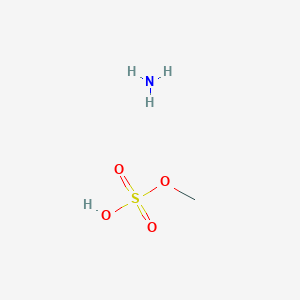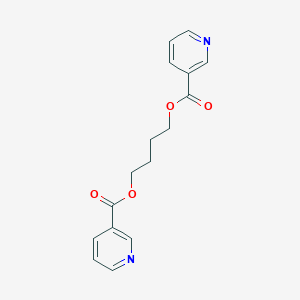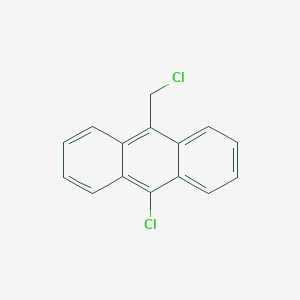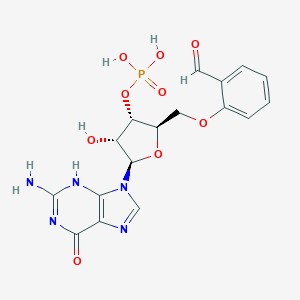
2-Formylphenyl guanosine monophosphate ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylphenyl guanosine monophosphate ester (2fGMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a modified nucleotide that can be incorporated into RNA molecules, making it a valuable tool for studying RNA structure and function.
Mécanisme D'action
The mechanism of action of 2-Formylphenyl guanosine monophosphate ester is not fully understood, but it is believed to affect RNA structure and function by altering the hydrogen bonding and stacking interactions between nucleotides. The formyl group may also introduce steric hindrance, leading to changes in RNA conformation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Formylphenyl guanosine monophosphate ester are still being studied, but it has been shown to affect RNA stability and folding. It may also affect RNA-protein interactions and gene expression. However, more research is needed to fully understand the effects of 2-Formylphenyl guanosine monophosphate ester on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Formylphenyl guanosine monophosphate ester in lab experiments is its ability to selectively modify RNA molecules. This allows researchers to study the effects of the modification on specific RNA molecules and to compare the results to unmodified RNA. Additionally, 2-Formylphenyl guanosine monophosphate ester is relatively easy to synthesize and can be incorporated into RNA using enzymatic methods. However, one limitation of using 2-Formylphenyl guanosine monophosphate ester is that it may affect RNA stability and folding, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of 2-Formylphenyl guanosine monophosphate ester in scientific research. One area of interest is the study of RNA-protein interactions and the identification of RNA-binding proteins. Additionally, 2-Formylphenyl guanosine monophosphate ester could be used to study the effects of RNA modifications on gene expression and protein synthesis. Finally, the development of new methods for incorporating 2-Formylphenyl guanosine monophosphate ester into RNA molecules could expand its use in research.
Méthodes De Synthèse
The synthesis of 2-Formylphenyl guanosine monophosphate ester involves the modification of guanosine monophosphate (GMP) at the 2-position of the phenyl ring with a formyl group. This modification can be achieved using various chemical methods, including the Vilsmeier-Haack reaction, the Reissert reaction, and the Pinner reaction. The most commonly used method is the Vilsmeier-Haack reaction, which involves the reaction of GMP with N,N-dimethylformamide dimethyl acetal and phosphorus oxychloride.
Applications De Recherche Scientifique
2-Formylphenyl guanosine monophosphate ester has several applications in scientific research, particularly in the study of RNA structure and function. It can be incorporated into RNA molecules using enzymatic methods, allowing researchers to study the effects of the modification on RNA stability, folding, and interaction with other molecules. Additionally, 2-Formylphenyl guanosine monophosphate ester can be used as a probe to study RNA-protein interactions and to identify RNA-binding proteins.
Propriétés
Numéro CAS |
109606-33-9 |
|---|---|
Nom du produit |
2-Formylphenyl guanosine monophosphate ester |
Formule moléculaire |
C17H18N5O9P |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[(2-formylphenoxy)methyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H18N5O9P/c18-17-20-14-11(15(25)21-17)19-7-22(14)16-12(24)13(31-32(26,27)28)10(30-16)6-29-9-4-2-1-3-8(9)5-23/h1-5,7,10,12-13,16,24H,6H2,(H2,26,27,28)(H3,18,20,21,25)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
HPELIFRLXVOOIF-XNIJJKJLSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)OP(=O)(O)O |
SMILES |
C1=CC=C(C(=C1)C=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)OP(=O)(O)O |
Synonymes |
2-formylphenyl guanosine monophosphate ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



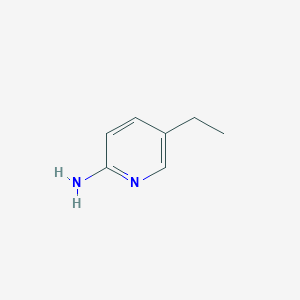
![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)


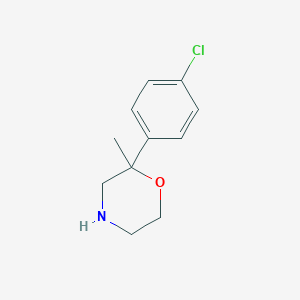
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
